molecular formula C10H13N3OS B15301792 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine

3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine

Cat. No.: B15301792
M. Wt: 223.30 g/mol
InChI Key: KMKUSIQCTQWRRY-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in solvents such as ethanol or tetrahydrofuran.

    Substitution: Reagents for substitution reactions can vary widely, including halogens, acids, and bases, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine: Unique due to its specific substitution pattern.

    4-(Thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the methoxyethyl group, which may affect its biological activity and chemical reactivity.

    3-(2-Methoxyethyl)-1h-pyrazol-5-amine: Lacks the thiophen-2-yl group, which may influence its properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

5-(2-methoxyethyl)-4-thiophen-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C10H13N3OS/c1-14-5-4-7-9(10(11)13-12-7)8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13)

InChI Key

KMKUSIQCTQWRRY-UHFFFAOYSA-N

Canonical SMILES

COCCC1=C(C(=NN1)N)C2=CC=CS2

Origin of Product

United States

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